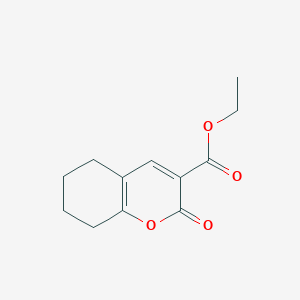

Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate

Description

Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate is a bicyclic organic compound comprising a chromene (benzopyran) core with a partially saturated cyclohexene ring (5,6,7,8-tetrahydro) and functionalized with a ketone group at position 2 and an ethyl ester at position 2. This structure places it within the coumarin derivative family, which is known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its synthesis typically involves cyclocondensation reactions, such as the Inverse-Electron-Demand Diels–Alder (IEDDA) reaction, as demonstrated in the preparation of its methyl ester analog . The compound’s reactivity is influenced by the electron-deficient nature of the diene system in the chromene ring, enabling participation in cycloadditions and nucleophilic substitutions .

Properties

IUPAC Name |

ethyl 2-oxo-5,6,7,8-tetrahydrochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-15-11(13)9-7-8-5-3-4-6-10(8)16-12(9)14/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCJOBZZERBIBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CCCC2)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with salicylaldehyde in the presence of a base such as piperidine can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding chromene derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromene-2,3-diones, while reduction can produce chroman-3-ols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate exhibit promising anticancer properties. For instance, a series of synthesized compounds demonstrated significant inhibition against various cancer cell lines. A notable example is the compound's effect on HeLa cells, where it showed a growth inhibition concentration (GI50) of approximately 2.7 µM .

Mechanism of Action

The anticancer activity is primarily attributed to its role as an inhibitor of the enzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase), which plays a crucial role in the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis for energy production. The compound has been identified with an IC50 value of 0.183 µM against PFKFB3 .

Synthetic Applications

Synthesis Methods

this compound can be synthesized through various multi-component reactions. One effective method involves the reaction of ethyl cyanoacetate with aromatic aldehydes and cyclohexane-1,3-dione in the presence of a catalyst like DMAP (4-dimethylaminopyridine). This approach yields high purity and good yields of the desired product .

Case Study: Anticancer Screening

A recent study focused on evaluating the anticancer potential of various chromene derivatives including this compound against six different cancer cell lines. The results indicated that compounds derived from this structure exhibited varying degrees of cytotoxicity and selectivity towards cancerous cells compared to normal cells .

Case Study: Inhibition Studies

Another research project investigated the inhibition kinetics of this compound on PFKFB3. The study utilized both in vitro assays and computational modeling to elucidate the binding interactions between the compound and the enzyme active site . The findings support its potential as a lead compound for developing new cancer therapeutics targeting metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Methyl 2-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-3-carboxylate

- Key Differences: The methyl ester analog (CAS: 85531-80-2) replaces the ethyl group with a methyl ester. This minor structural change reduces steric bulk and slightly lowers molecular weight (234.25 g/mol vs. 248.28 g/mol for the ethyl derivative).

- Synthesis : Prepared via IEDDA reaction between 1,1-dimethoxyethylene and methyl 3-carbomethoxy-2-pyrone, yielding a 62–68% product with a melting point of 107–108°C .

- Reactivity : Similar to the ethyl derivative but exhibits marginally faster hydrolysis due to the smaller ester group .

Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate

- Key Differences : A hydroxyl group at position 7 increases polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.

- Synthesis: Produced via Knoevenagel condensation of 2,4-dihydroxybenzaldehyde with diethyl malonate in ethanol under acidic conditions .

Amino-Substituted Derivatives (e.g., Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- Key Differences: An amino group at position 2 enhances nucleophilicity and enables Schiff base formation. The dichlorophenyl substituent at position 4 contributes to antimicrobial activity .

- Biological Activity: Exhibits IC₅₀ values in the micromolar range against cancer cell lines, as seen in analogs like N-(3-cyano-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-yl)-2-oxo-2H-chromene-3-carboxamide .

Reactivity and Functionalization

- Hydrazine Reactions: Ethyl 2-oxo-2H-chromene-3-carboxylate reacts with hydrazine hydrate to form salicyaldehyde azine (48% yield) and malonohydrazide (86% yield), highlighting the ketone’s susceptibility to nucleophilic attack .

- Diels–Alder Reactivity: The ethyl ester derivative’s electron-deficient diene system participates in IEDDA reactions with electron-rich dienophiles, a property shared with its methyl analog .

Physicochemical Properties

Biological Activity

Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves a multi-component reaction using dimedone and ethyl 3-oxobutanoate along with various aromatic aldehydes. This method has been reported to yield the desired chromene derivatives efficiently under mild conditions .

Biological Activity

This compound exhibits a range of biological activities that are summarized below:

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds derived from the chromene scaffold. Specifically, derivatives have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.0 | Induces apoptosis and cell cycle arrest |

| Other derivatives | A549 (lung cancer) | 12.5 | Microtubule destabilization |

These compounds have been observed to inhibit cell proliferation and induce apoptosis through mechanisms involving microtubule destabilization and cell cycle arrest.

Antimicrobial Activity

The chromene derivatives also exhibit notable antimicrobial properties. For instance, several derivatives have been tested against common bacterial strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| Other derivatives | Escherichia coli | 15 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for neuroprotective effects. Studies indicate that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease:

| Derivative | AChE Inhibition IC50 (µM) | BuChE Inhibition IC50 (µM) |

|---|---|---|

| Compound A | 0.08 | 0.14 |

| Compound B | 0.38 | 0.44 |

These findings highlight the potential of chromene derivatives in treating neurodegenerative disorders .

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of this compound against various cancer cell lines. The compound exhibited selective cytotoxicity towards MCF-7 cells with an IC50 value of 15 µM. Mechanistic studies revealed that it induces apoptosis via the intrinsic pathway .

- Neuroprotective Study : Another investigation focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta aggregation and improved cognitive function in treated animals compared to controls .

Q & A

Q. What are the common synthetic strategies for preparing Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate?

The compound is typically synthesized via multicomponent reactions. A representative method involves refluxing diethyl malonate with substituted aldehydes and cyclic enol ethers in ethanol, catalyzed by bases like piperidine or ammonium acetate. For example, ethyl-6-formyl-2-oxo-2H-benzo[h]chromene-3-carboxylate was synthesized using 4-hydroxynaphthalene-1,3-dicarbaldehyde, diethyl malonate, and piperidine . Optimization of solvent polarity and catalyst loading is critical to achieving yields >70%.

| Key Reagents | Role | Typical Conditions |

|---|---|---|

| Diethyl malonate | Carbonyl source | Reflux in ethanol, 6–12 hours |

| Piperidine | Base catalyst | 0.1–0.3 equivalents |

| Substituted aldehydes | Electrophilic component | Room temperature or reflux |

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using diffractometers (e.g., Bruker SMART APEX), and structures are refined with programs like SHELXL or OLEX2 . For example, a derivative with a triclinic lattice (space group ) showed bond lengths of 1.35–1.43 Å for the chromene carbonyl group . Hydrogen-bonding networks are analyzed using graph-set notation to identify (donor) and (acceptor) patterns .

Q. What spectroscopic methods are used for characterization?

- NMR : and NMR identify substituents (e.g., ethyl ester protons at δ 1.2–4.3 ppm, chromene carbonyl at δ 160–165 ppm) .

- LC-MS : Confirms molecular ion peaks (e.g., [M+H] at m/z 339 for CHNO) and purity .

- IR : Stretching vibrations for ester C=O (~1700 cm) and chromene C-O (~1250 cm) .

Q. What biological activities are associated with this chromene scaffold?

Derivatives exhibit anti-inflammatory, antimicrobial, and anticancer properties. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate analogs showed IC values <10 µM in leukemia cell lines via apoptosis induction . The quinoline-like structure may interfere with DNA topoisomerases .

Advanced Research Questions

Q. How can reaction conditions be optimized for scaling up synthesis?

Industrial-scale synthesis requires solvent recovery (e.g., ethanol distillation), continuous flow reactors, and crystallization under controlled cooling rates. Industrial-grade catalysts (e.g., immobilized piperidine) reduce waste . Process analytical technology (PAT) monitors reaction progress in real time.

Q. How do hydrogen-bonding patterns influence supramolecular assembly?

Graph-set analysis () reveals motifs like rings in crystals. For example, a derivative formed intermolecular O–H···O bonds (2.75 Å) between chromene carbonyl and hydroxyl groups, stabilizing a 3D network .

Q. What computational methods predict pharmacological activity?

Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like COX-2 or EGFR. QSAR models using Hammett constants () and log values correlate substituent electronegativity with bioactivity .

| Parameter | Target | Predicted Activity |

|---|---|---|

| log = 2.8 | Cell membrane | High permeability |

| Polar surface area | CYP450 enzymes | Low metabolic clearance |

Q. How are data contradictions resolved in crystallographic studies?

Twinning or disorder is addressed using SHELXL’s TWIN/BASF commands. For example, a tetrahydroquinoline derivative required a BASF parameter of 0.32 to refine twinned data, improving from 0.12 to 0.046 .

Q. What strategies mitigate toxicity in preclinical studies?

- Genotoxicity : Ames tests (e.g., TA98 strain) assess mutagenicity. Derivatives lacking nitro groups show lower risk .

- Metabolic stability : Microsomal assays (human liver microsomes) identify labile esters for prodrug design .

Methodological Challenges and Solutions

Q. How are complex NMR spectra (e.g., diastereomers) resolved?

NOESY or COSY experiments distinguish diastereotopic protons. For example, ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline-3-carboxylate showed coupling constants () indicative of axial-equatorial proton arrangements .

Q. What analytical techniques validate purity for publication?

- HPLC : >95% purity with a C18 column (acetonitrile/water gradient).

- Elemental analysis : Deviation <0.3% from theoretical C/H/N values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.